molecular formula C24H17N5O4S B2580075 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide CAS No. 536716-77-5

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Cat. No. B2580075
CAS RN: 536716-77-5
M. Wt: 471.49
InChI Key: STHVXMBITLZWSQ-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that appears to contain an indole and a thiophene moiety . Indoles are a class of compounds that are structurally similar to benzopyrrole, containing a benzene ring fused to a pyrrole ring . Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom . Both indoles and thiophenes are important in medicinal chemistry due to their wide range of therapeutic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, thiophene is soluble in most organic solvents but insoluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some indole and thiophene derivatives can be toxic, so appropriate safety measures should be taken when handling them .

Future Directions

Indole and thiophene derivatives are areas of active research due to their wide range of therapeutic properties . Future research may focus on synthesizing new derivatives with improved properties or finding new applications for these compounds.

properties

IUPAC Name

2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O4S/c30-20(25-15-6-2-1-3-7-15)14-34-24-27-21-18-8-4-5-9-19(18)26-22(21)23(31)28(24)16-10-12-17(13-11-16)29(32)33/h1-13,26H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHVXMBITLZWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

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